molecular formula C8H9ClN2O B097315 N-(4-amino-3-chlorophenyl)acetamide CAS No. 16604-99-2

N-(4-amino-3-chlorophenyl)acetamide

Cat. No.: B097315
CAS No.: 16604-99-2
M. Wt: 184.62 g/mol
InChI Key: CXJJCQWIROJMNQ-UHFFFAOYSA-N
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Description

N-(4-amino-3-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acetanilide, where the acetanilide core is substituted with an amino group at the para position and a chlorine atom at the meta position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of 3-chloro-4-nitroaniline: The synthesis of N-(4-amino-3-chlorophenyl)acetamide can begin with the reduction of 3-chloro-4-nitroaniline to 3-chloro-4-phenylenediamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The resulting 3-chloro-4-phenylenediamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-amino-3-chlorophenyl)acetamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

Chemistry: N-(4-amino-3-chlorophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for incorporation into various materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-(4-amino-3-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    N-(4-chlorophenyl)acetamide: Lacks the amino group, which may result in different reactivity and biological activity.

    N-(4-amino-phenyl)acetamide: Lacks the chloro substituent, which can affect its chemical properties and applications.

Uniqueness: N-(4-amino-3-chlorophenyl)acetamide is unique due to the presence of both amino and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-amino-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJJCQWIROJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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